N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes naphthalene and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between naphthalene-1-carboxylic acid and an amine derivative, followed by cyclization to form the isoindole ring. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), toluene.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide: A simpler analog with similar structural features but lacking the isoindole moiety.
N,N’-Methylenedi-p-phenylene bis(aziridine-1-carboxamide): Another compound with a similar core structure but different functional groups.
Uniqueness
N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide is unique due to its combination of naphthalene and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H29N3O3/c46-39(35-16-7-11-27-9-1-3-13-33(27)35)43-31-23-19-29(20-24-31)42(38-18-6-5-15-37(38)41(48)45-42)30-21-25-32(26-22-30)44-40(47)36-17-8-12-28-10-2-4-14-34(28)36/h1-26H,(H,43,46)(H,44,47)(H,45,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNMRVVDZXQVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C(=O)N4)C6=CC=C(C=C6)NC(=O)C7=CC=CC8=CC=CC=C87 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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